2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride” is C7H2Cl3F3O2S . The average mass is 313.509 Da and the monoisotopic mass is 311.879303 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride” include a boiling point of 133-135 °C/14 mmHg (lit.) and a density of 1.585 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.503 (lit.) .Scientific Research Applications
“2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride” is a complex chemical compound that finds wide application in various scientific research. Its versatility allows for exploration in diverse fields such as pharmaceuticals, materials science, and organic synthesis. However, specific applications or experimental procedures are not readily available in the search results .
In general, sulfonyl chloride compounds, like this one, can act as sulfonylating agents to introduce a sulfonyl group into a molecule. This can significantly alter the molecule’s properties and reactivity, which can be useful in various fields.
For example, a similar compound, “4-(Trifluoromethyl)benzenesulfonyl chloride”, is used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .
Safety And Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of ingestion, seek immediate medical assistance .
properties
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)5(9)6(4)16(10,14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRXTWYRDBYYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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